1-etil-3-(tiofen-2-il)-1H-pirazol-5-carbonitrilo

Descripción general

Descripción

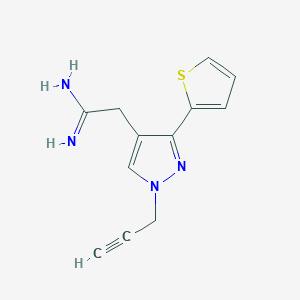

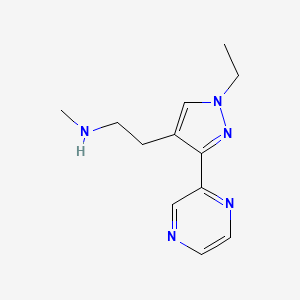

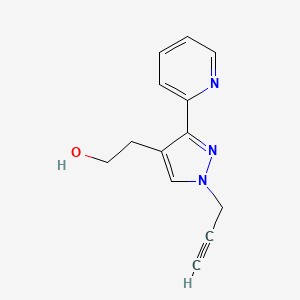

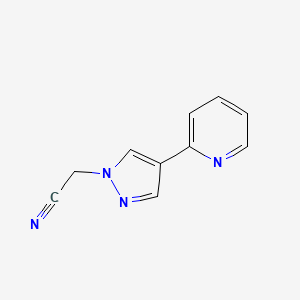

“1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of the carbonitrile group (-C≡N) suggests that this compound might have some interesting chemical properties.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the carbonitrile group. The nitrogen atoms in the pyrazole ring, the sulfur atom in the thiophene ring, and the carbonitrile group are all potential sites for reactions .Aplicaciones Científicas De Investigación

Semiconductores Orgánicos

Los derivados del tiofeno son esenciales en el desarrollo de semiconductores orgánicos. El compuesto en cuestión, con su parte de tiofeno, se puede utilizar para crear materiales con alta movilidad de portadores de carga. Estos materiales son esenciales para la fabricación de transistores de efecto de campo orgánico (OFET) y pueden conducir a avances en la electrónica flexible .

Materiales OLED

La naturaleza rica en electrones del anillo de tiofeno lo hace adecuado para su uso en diodos orgánicos emisores de luz (OLED). La estructura del compuesto permite una transferencia de energía y emisión de luz eficientes, lo que es crucial para el desarrollo de tecnologías de visualización e iluminación de alta calidad .

Inhibidores de la Corrosión

En la química industrial, los derivados del tiofeno sirven como inhibidores de la corrosión. El compuesto específico que se está analizando podría sintetizarse para formar recubrimientos o aditivos que protejan los metales de la corrosión, lo que prolonga la vida útil de las estructuras y componentes metálicos .

Agentes Anticancerígenos

Los derivados del tiofeno exhiben una gama de propiedades farmacológicas, incluida la actividad anticancerígena. El compuesto 1-etil-3-(tiofen-2-il)-1H-pirazol-5-carbonitrilo podría explorarse por su posible uso en el tratamiento del cáncer, posiblemente actuando a través de diversos mecanismos como la inhibición del crecimiento de las células cancerosas o la inducción de la apoptosis .

Fármacos Antiinflamatorios

Las propiedades antiinflamatorias de los derivados del tiofeno los convierten en candidatos para el desarrollo de nuevos fármacos antiinflamatorios. Este compuesto podría investigarse por su eficacia en la reducción de la inflamación en diversas afecciones médicas .

Aplicaciones Antimicrobianas

Se sabe que los derivados del tiofeno poseen propiedades antimicrobianas. Como tal, This compound podría utilizarse en la síntesis de nuevos agentes antimicrobianos para combatir cepas resistentes de bacterias y otros patógenos .

Medicamentos Antihipertensivos

Los compuestos con una estructura de tiofeno se han asociado con efectos antihipertensivos. La investigación sobre las aplicaciones específicas de este compuesto podría conducir al desarrollo de nuevos medicamentos para controlar la presión arterial alta .

Terapéutica Antiaterosclerótica

Las propiedades antiateroscleróticas de los derivados del tiofeno sugieren que podrían ser beneficiosos en el tratamiento o la prevención de la aterosclerosis. Este compuesto podría usarse para crear fármacos que prevengan la acumulación de placas en las arterias, una causa principal de ataques cardíacos y accidentes cerebrovasculares .

Mecanismo De Acción

Pyrazoles

are a class of compounds that have been found to exhibit a wide range of biological activities . They are often used in the development of new drugs .

Thiophenes

, on the other hand, are sulfur-containing heterocyclic compounds that have been shown to have various properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors , organic field-effect transistors , and in the fabrication of organic light-emitting diodes . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Análisis Bioquímico

Biochemical Properties

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . By inhibiting these enzymes, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to various proteins, altering their conformation and activity, which can influence cellular processes.

Cellular Effects

The effects of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile on cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors such as nuclear factor kappa B, leading to changes in the expression of genes involved in inflammation and immune responses. Furthermore, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of enzymes . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Additionally, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can interact with DNA and RNA, leading to changes in gene expression. This compound can also modulate the activity of signaling proteins, such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. The extent of these effects can diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile in animal models vary with different dosages . At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects become more pronounced, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can influence the levels of other metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is transported and distributed through various mechanisms . This compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cells, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects.

Subcellular Localization

The subcellular localization of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Propiedades

IUPAC Name |

2-ethyl-5-thiophen-2-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-2-13-8(7-11)6-9(12-13)10-4-3-5-14-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYNJKPYUYETAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.